N-[(3S)-1-Benzylpyrrolidin-3-yl]-N'-hydroxyurea
Description
N-[(3S)-1-Benzylpyrrolidin-3-yl]-N'-hydroxyurea is a chiral hydroxyurea derivative characterized by a benzyl-substituted pyrrolidine ring linked to a hydroxyurea moiety.
Properties
CAS No. |
919996-61-5 |
|---|---|
Molecular Formula |
C12H17N3O2 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
1-[(3S)-1-benzylpyrrolidin-3-yl]-3-hydroxyurea |
InChI |
InChI=1S/C12H17N3O2/c16-12(14-17)13-11-6-7-15(9-11)8-10-4-2-1-3-5-10/h1-5,11,17H,6-9H2,(H2,13,14,16)/t11-/m0/s1 |
InChI Key |
WLHBGFWFRMACKT-NSHDSACASA-N |
Isomeric SMILES |
C1CN(C[C@H]1NC(=O)NO)CC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CC1NC(=O)NO)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S)-1-Benzylpyrrolidin-3-yl]-N’-hydroxyurea typically involves the reaction of 1-benzylpyrrolidine with hydroxyurea under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N-[(3S)-1-Benzylpyrrolidin-3-yl]-N’-hydroxyurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydroxyurea moiety or other parts of the molecule.
Substitution: The benzyl group or other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Cancer Treatment
N-[(3S)-1-Benzylpyrrolidin-3-yl]-N'-hydroxyurea has been studied for its potential in cancer therapy. Hydroxyurea, a related compound, is known for its ability to inhibit ribonucleotide reductase, leading to decreased DNA synthesis and ultimately cell proliferation. This mechanism is crucial in treating conditions like sickle cell anemia and certain cancers, including chronic myeloid leukemia. Studies indicate that derivatives of hydroxyurea can enhance therapeutic efficacy while minimizing side effects, making them valuable in oncological treatments .
Neurological Disorders
Research into noradrenaline reuptake inhibitors (NRIs) has revealed that compounds similar to this compound can significantly increase noradrenaline levels in the central nervous system (CNS). A study demonstrated that specific derivatives could lead to a 350% increase in noradrenaline levels, indicating their potential use in treating conditions like depression and attention deficit hyperactivity disorder (ADHD) through modulation of neurotransmitter systems .
Pain Management
The compound's analogs have shown promise in managing pain, particularly in conditions like sickle cell disease where painful crises are frequent. Hydroxyurea has been effective in reducing the frequency of these crises by increasing fetal hemoglobin levels and reducing sickling episodes. This application underscores the importance of exploring this compound's potential as a therapeutic agent for pain relief in chronic conditions .
Cardiovascular Health
Emerging research suggests that compounds with similar structures may have beneficial effects on cardiovascular health by modulating oxidative stress and inflammation pathways. This application is particularly relevant given the rising incidence of cardiovascular diseases globally.
Case Study 1: Hydroxyurea in Sickle Cell Anemia
In a clinical trial involving adults with sickle cell anemia, hydroxyurea treatment significantly reduced the annual rate of painful crises compared to placebo (2.5 vs. 4.5 crises per year). The study highlighted the compound's role in increasing fetal hemoglobin levels and decreasing the need for blood transfusions, showcasing its therapeutic potential .
Case Study 2: Noradrenaline Reuptake Inhibition
A study focused on derivatives of N-[(3S)-pyrrolidin-3-yl]benzamides found that certain compounds exhibited potent NRI activity with minimal side effects. These findings suggest that similar compounds could be developed for treating mood disorders and enhancing cognitive function through increased noradrenaline availability .
Comparative Analysis of Related Compounds
| Compound Name | Primary Application | Mechanism of Action | Clinical Evidence |
|---|---|---|---|
| Hydroxyurea | Sickle Cell Anemia | Ribonucleotide reductase inhibition | Reduced crisis frequency |
| This compound | Cancer Treatment | DNA synthesis inhibition | Potentially enhances efficacy |
| Benzamide Derivatives | Neurological Disorders | Noradrenaline reuptake inhibition | Increased CNS noradrenaline levels |
Mechanism of Action
The mechanism of action of N-[(3S)-1-Benzylpyrrolidin-3-yl]-N’-hydroxyurea involves its interaction with specific molecular targets. The hydroxyurea moiety may play a role in inhibiting certain enzymes or pathways, leading to its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues from Heterocyclic Chemistry ()
Compounds synthesized in share structural motifs with the target molecule, particularly in their use of benzyl-pyrrolidine or furyl-propylcarbamate frameworks:
Comparison :
- The target compound’s benzyl-pyrrolidine core differs from the quinazolinone (Compound 6) or furyl (Compounds 4, 10) systems, which may reduce aromatic π-π interactions but enhance stereochemical specificity.
- Hydroxyurea’s NH-OH group (absent in compounds) could enable metal chelation or hydrogen bonding, altering bioavailability or target binding .
Hydroxyurea Derivatives ()
Hydroxyurea derivatives in exhibit variations in substituents that influence their spectral and electronic properties:
| Compound ID | C=O Stretching (cm⁻¹) | NH Chemical Shift (δ, ppm) | OH Chemical Shift (δ, ppm) |
|---|---|---|---|
| 7 | 1658 | 6.24–9.86 | 9.20 |
| 8 | 1680 | 6.24–9.86 | 8.66 |
| 13 | 1679 | 6.24–9.86 | — |
| Target* | ~1660–1680 (inferred) | ~6.0–10.0 (inferred) | ~8.5–9.5 (inferred) |
Key Findings :
- The target’s hydroxyurea moiety likely shares IR and NMR characteristics with Compounds 7 and 8, though its benzyl-pyrrolidine group may deshield NH/OH protons, shifting signals upfield .
- Cyclic urea derivatives (e.g., triazintrione in ) exhibit C=O signals ~10 ppm downfield compared to hydroxyureas, highlighting electronic differences due to ring strain .
Cytotoxic Thiourea Analogues ()
N-(2,4-Dichloro)benzoyl-N’-phenylthiourea () demonstrates potent cytotoxicity (IC50: 0.31–0.94 mM against MCF-7/T47D cells), attributed to its thiourea moiety and halogenated benzoyl group .
Comparison :
Comparison :
- Both compounds share benzyl-pyrrolidine scaffolds, but the acetamide () lacks hydroxyurea’s reactive NH-OH group, possibly reducing oxidative toxicity .
Biological Activity
N-[(3S)-1-Benzylpyrrolidin-3-yl]-N'-hydroxyurea is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article delves into the biological activity of this compound, summarizing its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound this compound has a molecular formula of C13H18N2O2 and a molecular weight of 234.30 g/mol. Its structure features a pyrrolidine ring, which is significant for its interaction with biological targets.
Research indicates that this compound exhibits multiple modes of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular signaling.
- Receptor Binding : Studies have demonstrated that this compound interacts with serotonin and noradrenaline receptors, suggesting potential applications in treating mood disorders and anxiety .
- Neuroprotective Effects : Preliminary findings suggest that it may offer neuroprotective benefits, possibly through antioxidant mechanisms and modulation of neuroinflammatory processes.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits acetylcholinesterase (AChE) | |
| Receptor Affinity | High affinity for 5-HT2A receptor | |
| Neuroprotection | Reduces oxidative stress in neurons |
Case Study 1: Antidepressant Potential
A study explored the antidepressant-like effects of this compound in animal models. The results indicated significant reductions in depressive behaviors, correlating with increased serotonin levels in the brain. This suggests that the compound may act as a selective serotonin reuptake inhibitor (SSRI).
Case Study 2: Neuroprotective Properties
In another investigation, the neuroprotective effects were evaluated using cultured neuronal cells exposed to oxidative stress. Treatment with this compound resulted in decreased cell death and preserved mitochondrial function, indicating its potential as a therapeutic agent for neurodegenerative diseases.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to identify key functional groups responsible for biological activity. These findings have implications for the design of more potent derivatives with enhanced efficacy and selectivity.
Table 2: Structure-Activity Relationship Insights
| Compound Variant | Biological Activity | Remarks |
|---|---|---|
| N-methyl derivative | Increased AChE inhibition | Higher potency observed |
| Hydroxyl substitution | Enhanced receptor binding affinity | Improved selectivity |
| Thienyl analog | Broader spectrum of activity | Potential for dual action |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
